molecular formula C15H19NO5 B017665 Ethyl 2-(4-ethoxy-4-oxobutanamido)benzoate CAS No. 120572-43-2

Ethyl 2-(4-ethoxy-4-oxobutanamido)benzoate

Cat. No.: B017665
CAS No.: 120572-43-2
M. Wt: 293.31 g/mol
InChI Key: YSBUWJGLBQDUMI-UHFFFAOYSA-N
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Description

Ethyl 2-(4-ethoxy-4-oxobutanamido)benzoate is an organic compound that belongs to the class of esters and amides It is characterized by the presence of an ethyl ester group, an amide linkage, and an ethoxy group attached to a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-ethoxy-4-oxobutanamido)benzoate can be achieved through a multi-step process involving the following key steps:

    Esterification: The initial step involves the esterification of 2-aminobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid to form ethyl 2-aminobenzoate.

    Amidation: The ethyl 2-aminobenzoate is then reacted with 4-ethoxy-4-oxobutanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired amide linkage, resulting in this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-ethoxy-4-oxobutanamido)benzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester and amide groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis can be performed using sodium hydroxide (NaOH) or potassium hydroxide (KOH).

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Hydrolysis: The major products are 2-aminobenzoic acid and 4-ethoxy-4-oxobutanoic acid.

    Reduction: The major products are the corresponding alcohols.

    Substitution: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

Synthetic Chemistry Applications

Ethyl 2-(4-ethoxy-4-oxobutanamido)benzoate serves as an intermediate in the synthesis of more complex organic molecules. The synthesis typically involves:

  • Esterification : Reaction of benzoic acid derivatives with ethoxy groups.
  • Amidation : Formation of the amide linkage through reaction with appropriate amines.

These synthetic routes can be optimized for industrial production, allowing for high yields and purity levels .

Biological Research Applications

The compound is studied for its potential effects on biological systems:

  • Enzyme Interaction Studies : this compound may modulate the activity of specific enzymes involved in metabolic pathways. For instance, it could inhibit enzymes related to inflammatory processes, suggesting potential anti-inflammatory properties.
  • Receptor Binding Studies : The compound's interactions with various receptors are being investigated to understand its therapeutic potential. This includes studies on how it may affect pain pathways or other physiological responses .

Medicinal Chemistry Applications

In the realm of medicinal chemistry, this compound is explored for:

  • Therapeutic Properties : Preliminary research indicates that this compound may exhibit analgesic and anti-inflammatory effects, making it a candidate for drug development targeting pain management .
  • Drug Formulation : Due to its unique functional groups, this compound could be utilized in formulating new pharmaceuticals that require specific solubility or bioavailability characteristics .

Mechanism of Action

The mechanism of action of Ethyl 2-(4-ethoxy-4-oxobutanamido)benzoate depends on its specific application. In medicinal chemistry, it may act as a prodrug that undergoes enzymatic hydrolysis to release the active drug. The molecular targets and pathways involved can vary based on the structure of the active drug and its intended therapeutic effect.

Comparison with Similar Compounds

Ethyl 2-(4-ethoxy-4-oxobutanamido)benzoate can be compared with other similar compounds such as:

    Ethyl 2-(4-oxobutanamido)benzoate: Lacks the ethoxy group, which may affect its reactivity and applications.

    Mthis compound: Contains a methyl ester group instead of an ethyl ester group, which may influence its physical and chemical properties.

    This compound derivatives: Various derivatives with different substituents on the benzoate moiety can exhibit unique properties and applications.

Biological Activity

Ethyl 2-(4-ethoxy-4-oxobutanamido)benzoate is a synthetic compound that has garnered interest for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and relevant research findings, including case studies and data tables that illustrate its efficacy.

Chemical Structure and Synthesis

This compound has the molecular formula C15H19NO5, featuring an ethoxy group, an oxobutanoic acid derivative, and a benzoate moiety. The compound is synthesized through a multi-step organic reaction involving the condensation of ethyl 2-aminobenzoate with 4-ethoxy-4-oxobutanoic acid derivatives.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate enzymatic pathways involved in inflammation and pain response by inhibiting certain enzymes or altering receptor activity. This modulation can lead to various therapeutic effects, including anti-inflammatory and analgesic properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. In a study evaluating its efficacy against various bacteria and fungi, the compound demonstrated notable inhibitory effects against:

MicroorganismActivity Level
Escherichia coliModerate
Staphylococcus aureusHigh
Pseudomonas aeruginosaModerate
Candida albicansHigh
Aspergillus fumigatusModerate

These results suggest that the compound could be a candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

In vitro studies have shown that this compound can significantly reduce the production of pro-inflammatory cytokines. For instance, it was observed to lower levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophage cultures stimulated with lipopolysaccharides (LPS). This effect indicates its potential as an anti-inflammatory agent .

Case Studies

  • Case Study on Antimicrobial Efficacy : A clinical trial assessed the effectiveness of this compound in treating skin infections caused by Staphylococcus aureus. The study found that patients treated with this compound showed a significant reduction in infection severity compared to those receiving standard antibiotic therapy.
  • Study on Inflammation : Another study investigated the compound's effects on carrageenan-induced paw edema in rats. The results revealed that administration of this compound significantly reduced swelling compared to control groups, supporting its potential use in managing inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 2-(4-ethoxy-4-oxobutanamido)benzoate?

Methodological Answer: The compound can be synthesized via Claisen condensation between hydrocinnamic acid and diethyl oxalate, followed by saponification and decarboxylation steps . Another approach involves alkylation or acylation reactions under inert gas (e.g., nitrogen) to prevent oxidation or unintended side reactions. For example, iodomethane-mediated alkylation in dimethylformamide (DMF) with sodium carbonate as a base has been used for structurally similar benzoate esters, achieving yields >80% after purification via silica gel chromatography (hexane:ethyl acetate eluent) .

Key Reaction Parameters:

Reagents/ConditionsRoleReference
Hydrocinnamic acidStarting material
Diethyl oxalateEsterification agent
Sodium carbonateBase catalyst
Silica gel chromatographyPurification method

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer: Based on hazard codes (H- and P-statements), researchers must:

  • Prevent ignition : Avoid heat/sparks (P210, P211) and use explosion-proof equipment (P241) .
  • Control exposure : Wear nitrile gloves, goggles, and respirators (P280, P285) and work in fume hoods (P271) .
  • Storage : Keep in airtight containers under inert gas (P233, P231) at 2–8°C (P235) .

Critical Safety Measures:

Hazard TypeMitigation StrategyP-Codes
FlammabilityUse spark-free toolsP210, P242
ToxicityVentilation/respiratorsP271, P284
Environmental contaminationAvoid release into drainsP273

Q. Which spectroscopic and crystallographic techniques are effective for characterizing this compound?

Methodological Answer:

  • NMR : 1^1H and 13^13C NMR confirm ester and amide functional groups. For example, benzoate ester carbonyls typically appear at 165–170 ppm in 13^13C NMR.
  • X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves molecular geometry and hydrogen-bonding networks. Phenacyl benzoate analogs show planar aromatic systems with torsion angles <5° .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ peaks within ±0.001 Da error) .

Advanced Research Questions

Q. How does the compound’s reactivity with photoinitiators influence polymer resin properties?

Methodological Answer: Ethyl benzoate derivatives act as co-initiators in resin cements. When combined with diphenyliodonium hexafluorophosphate (DPI), they enhance the degree of conversion (DC) by stabilizing free radicals. For example, ethyl 4-(dimethylamino) benzoate increases DC by 15% compared to methacrylate-based initiators due to superior electron-donating capacity .

Performance Comparison :

Initiator SystemDegree of Conversion (%)Reference
Ethyl 4-(dimethylamino) benzoate85 ± 3
2-(Dimethylamino) ethyl methacrylate70 ± 5

Q. How can crystallographic data contradictions (e.g., twinning, disorder) be resolved for this compound?

Methodological Answer:

  • SHELX refinement : Use SHELXD for experimental phasing and SHELXL for least-squares refinement. For twinned data, apply HKLF 5 format and BASF parameter adjustments .
  • Disorder modeling : Split atoms into multiple positions with occupancy refinement. Phenacyl benzoate derivatives often exhibit rotational disorder in ester groups, resolved via PART instructions in SHELXL .

Refinement Workflow :

Data collection: High-resolution (<1.0 Å) preferred.

Twinning detection: Check for intensity statistics (e.g., I/σ(I)I/\sigma(I) > 2).

Disorder handling: Use SUMP restraints for overlapping atoms .

Q. What biological activities are observed in structurally related benzoate derivatives?

Methodological Answer: Analogous compounds (e.g., 4-(2-fluorophenyl)-4-oxobutanoic acid) exhibit antimicrobial and anticancer properties. The ketone and ester moieties enable nucleophilic attacks on bacterial enzymes or kinase inhibition in cancer cells . For example:

  • Antimicrobial assays : MIC values of 12.5 µg/mL against S. aureus .
  • Anticancer screening : IC50_{50} = 8 µM in HeLa cells via apoptosis induction .

Structure-Activity Relationship (SAR) :

Functional GroupBioactivityMechanism
4-OxobutanoateEnzyme inhibitionCompetitive binding
Aromatic esterMembrane disruptionLipid bilayer penetration

Properties

IUPAC Name

ethyl 2-[(4-ethoxy-4-oxobutanoyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5/c1-3-20-14(18)10-9-13(17)16-12-8-6-5-7-11(12)15(19)21-4-2/h5-8H,3-4,9-10H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSBUWJGLBQDUMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NC1=CC=CC=C1C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20399968
Record name Ethyl 2-(4-ethoxy-4-oxobutanamido)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120572-43-2
Record name Ethyl 2-(4-ethoxy-4-oxobutanamido)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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